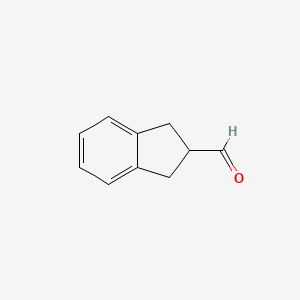

2,3-dihydro-1H-indene-2-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1H-indene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTYDOSQASSERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334114 | |

| Record name | 2,3-Dihydro-1H-indene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37414-44-1 | |

| Record name | 2,3-Dihydro-1H-indene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Core Building Block in Complex Organic Synthesis

The utility of 2,3-dihydro-1H-indene-2-carbaldehyde as a fundamental building block is rooted in the reactivity of its aldehyde group and the stability of its dihydroindene (indane) core. The aldehyde function serves as a versatile chemical handle for a multitude of organic transformations, including condensations, reductive aminations, and carbon-carbon bond-forming reactions. This allows chemists to elaborate upon the core scaffold, introducing new functional groups and extending the molecular framework to access compounds with specific biological or material properties.

Research has demonstrated that the dihydroindene scaffold is a privileged structure in medicinal chemistry. For instance, derivatives of 2,3-dihydro-1H-indene have been designed and synthesized as potent melatonergic ligands, which are crucial for developing treatments related to circadian rhythm disorders. utdallas.edu In this context, the aldehyde group of the parent compound is an ideal starting point for introducing the side chains necessary for receptor binding and desired pharmacological activity. Furthermore, the indene (B144670) moiety itself is a key component in various medicinally active compounds, including inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. encyclopedia.pub The development of novel indene-derived hydrazides targeting this enzyme highlights the scaffold's importance in neurodegenerative disease research. encyclopedia.pub

Overview of Current Research Trajectories for Indene Based Aldehyde Scaffolds

Current research involving indene-based aldehydes is heavily focused on the synthesis of novel therapeutic agents. The structural rigidity and defined stereochemistry of the indane system make it an attractive scaffold for designing enzyme inhibitors and receptor modulators with high selectivity.

One major trajectory is in oncology. Scientists have designed and synthesized novel dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site. arxiv.org These compounds exhibit potent antiproliferative and anti-angiogenic activities, making them promising candidates for cancer therapy. For example, compound 12d (a complex derivative of the dihydroindene scaffold) showed significant activity against four cancer cell lines with IC₅₀ values in the nanomolar range. arxiv.org This line of research leverages the indene (B144670) core to mimic the spatial arrangement of known tubulin inhibitors like Combretastatin A-4, while the aldehyde precursor facilitates the synthesis of the necessary aryl group substitutions. arxiv.org

Another significant area of investigation is in neuropharmacology. The indene scaffold is present in clinically approved drugs like donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease. encyclopedia.pub Inspired by this, researchers are actively developing new indene analogs. Recent studies have focused on creating indene-hydrazide conjugates that show promising acetylcholinesterase and butyrylcholinesterase inhibition, as well as antioxidant properties. encyclopedia.pub The synthetic versatility of aldehyde-functionalized indenes is critical for creating libraries of these compounds for structure-activity relationship (SAR) studies.

The regiospecific synthesis of indene-based aldehydes themselves is also an active area of research. Transition-metal-free, organocatalytic methods have been developed for the reductive cyclization of ortho-formyl trans-cinnamaldehydes to produce 1H-indene-2-carbaldehyde derivatives, demonstrating sophisticated control over the scaffold's synthesis. britannica.com

Table 2: Selected Research Applications of Indene-Based Scaffolds

| Research Area | Target | Example Compound Class | Key Findings | Citation(s) |

|---|---|---|---|---|

| Oncology | Tubulin Polymerization | Dihydro-1H-indene derivatives | Potent antiproliferative and anti-angiogenic activity by binding to the colchicine site. | arxiv.org |

| Neuropharmacology | Acetylcholinesterase (AChE) | Indene-hydrazide conjugates | Dual inhibition of AChE and BuChE with antioxidant properties for potential Alzheimer's treatment. | encyclopedia.pub |

| Endocrinology | Melatonin (B1676174) Receptors (MT₁/MT₂) | Chiral 2,3-dihydro-1H-indene derivatives | Development of novel MT₂-selective agonists for circadian rhythm disorders. | utdallas.edu |

Historical Development and Evolution of Dihydroindene Chemistry Research

Multi-Step Synthetic Pathways from Established Precursors

Conventional approaches to synthesizing the target aldehyde often involve the stepwise modification of readily available indane derivatives. These pathways are foundational and rely on well-understood organic reactions.

A primary and straightforward route to this compound involves the oxidation of its corresponding primary alcohol, (2,3-dihydro-1H-inden-2-yl)methanol. This precursor alcohol is a known compound that can be synthesized from precursors like ethyl 2,3-dihydro-1H-indene-2-carboxylate. The critical step in this sequence is the selective oxidation of the primary alcohol to the aldehyde, which must be controlled to prevent over-oxidation to the carboxylic acid. A variety of modern and classical reagents are suitable for this transformation.

The selection of the oxidizing agent is crucial for achieving a high yield of the aldehyde. The table below summarizes common reagents used for the oxidation of primary alcohols to aldehydes.

| Reagent System | Name | Typical Conditions |

| CrO₃·Pyridine·HCl | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) |

| (COCl)₂ , DMSO, Et₃N | Swern Oxidation | DCM, -78 °C to rt |

| C₅H₅IO(OAc)₄ | Dess-Martin Periodinane (DMP) | DCM or Chloroform |

| SO₃·Pyridine | Parikh-Doering Oxidation | DMSO, DCM, Et₃N |

Alternative multi-step syntheses can commence from other functionalized indane precursors, such as those containing a carboxylic acid or methyl ketone group at the C-2 position. For instance, 2,3-dihydro-1H-indene-2-carboxylic acid serves as a viable starting material. bldpharm.com Standard synthetic protocols can convert a carboxylic acid into an aldehyde. This typically involves an initial activation of the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride can then be subjected to a controlled reduction. Classic methods like the Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) are suitable for this purpose.

Alternatively, the carboxylic acid can be converted into a Weinreb amide, which can then be treated with an organometallic reagent like diisobutylaluminium hydride (DIBAL-H) to yield the aldehyde cleanly. Pathways starting from a methyl ketone (2-acetylindane) are also conceivable, though they may require more steps, such as conversion to a terminal alkene followed by ozonolysis or hydroboration-oxidation to the desired aldehyde.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of the this compound scaffold has benefited from these advancements, particularly in the realms of organocatalysis and transition-metal catalysis.

Organocatalysis offers a powerful, metal-free approach to complex molecular architectures. A notable strategy for synthesizing the indene carbaldehyde framework involves the organocatalytic reductive cyclization of ortho-formyl trans-cinnamaldehydes. rsc.org This method utilizes a chiral aminocatalyst in the presence of a reductant like Hantzsch ester. rsc.org The reaction proceeds via a cascade mechanism, typically involving the formation of a polyenamine intermediate.

Research has shown that this pathway can regiospecifically produce 1H-indene-2-carbaldehyde derivatives. rsc.org A significant challenge in this approach is controlling the final position of the double bond, as the initially formed dihydroindene structure can readily isomerize to the more conjugated 1H-indene product. rsc.org The use of sterically demanding aminocatalysts has been shown to inhibit this cycloolefin isomerization, making it a promising strategy for accessing the desired 2,3-dihydro skeleton. rsc.org

| Component | Role | Example(s) |

| Substrate | Aldehyde Precursor | ortho-Formyl trans-cinnamaldehyde |

| Catalyst | Chiral Amine | Sterically demanding diarylprolinol silyl (B83357) ethers |

| Reductant | Hydride Source | Hantzsch Ester |

Asymmetric catalysis is paramount for producing enantiomerically pure compounds. Chiral Lewis acids (CLAs) are effective catalysts for a wide range of enantioselective reactions. wikipedia.org Performing these reactions in aqueous media is a key goal of green chemistry. While most traditional Lewis acids decompose in the presence of water, certain metal salts, such as rare earth triflates (e.g., Ytterbium(III) triflate), are water-stable and can function as effective Lewis acid catalysts in aqueous solutions. iupac.org

The combination of a water-tolerant metal salt with a chiral ligand allows for the creation of a chiral catalytic environment in water. For example, copper bis(dodecyl sulfate) combined with a chiral bis(oxazoline) ligand has been used to catalyze asymmetric aldol (B89426) reactions in water without organic solvents. rsc.org Such systems create micelles where the asymmetric reaction can occur, shielded from the bulk aqueous phase. While a specific application of this method for the synthesis of this compound is not widely documented, the principle represents a frontier approach. It could be applied to an intramolecular aldol-type cyclization of an appropriate dialdehyde (B1249045) precursor to asymmetrically form the chiral indane ring system in an environmentally benign solvent.

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Various palladium-catalyzed protocols can be envisioned or have been applied to construct the indane skeleton. Domino strategies, where a single catalytic process facilitates multiple bond-forming events in a cascade, are particularly powerful. For instance, a multicomponent domino strategy has been developed for the synthesis of 1H-indene derivatives from simple starting materials using a palladium catalyst. nih.gov

Such processes can involve sequences like the intramolecular allylic arylation of appropriately substituted precursors. amanote.com Furthermore, palladium-catalyzed reactions of enol ethers have been developed to access enals, demonstrating the utility of Pd-catalysis in forming aldehyde functionalities directly. organic-chemistry.org The construction of the 2,3-dihydro-1H-indene ring itself can be achieved through intramolecular Heck reactions, where a palladium catalyst facilitates the cyclization of an aryl halide onto a tethered alkene. These advanced protocols offer high levels of efficiency and functional group tolerance, making them powerful tools for the synthesis of complex indane derivatives. nih.gov

Electrochemical Synthetic Routes

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering alternative pathways that often avoid harsh reagents and reaction conditions. While specific electrochemical methods for the direct synthesis of this compound are not extensively documented, the principles of electrochemical synthesis applied to related indane structures provide a conceptual framework for potential routes.

Electrochemical approaches could be envisioned for the construction of the indane core or the introduction of the carbaldehyde functionality. For instance, electrochemical reductive cyclization of appropriately substituted precursors could form the five-membered ring of the indane system. Furthermore, electrochemical oxidation or reduction of functional groups on a pre-existing indane skeleton could lead to the desired carbaldehyde. The application of electrochemistry in the synthesis of complex molecules is an expanding field, and its extension to the synthesis of this compound derivatives presents a promising area for future investigation.

Regioselective Synthesis of Substituted this compound Derivatives

The regioselective synthesis of substituted this compound derivatives, where functional groups are introduced at specific positions on the indane ring, is crucial for developing new compounds with tailored properties. Achieving regioselectivity in the formylation of the 2-position of the 2,3-dihydro-1H-indene core is a key challenge.

One potential strategy involves the directed C-H formylation of a 2,3-dihydro-1H-indene precursor. While direct formylation of the saturated five-membered ring can be challenging, the use of directing groups or specific catalysts could facilitate the introduction of the aldehyde group at the desired C2 position. For example, methods developed for the regioselective C3-formylation of 2H-indazoles using an oxidant and DMSO as the formylating agent could potentially be adapted. thieme-connect.de

Another approach to regioselectively substituted indane-2-carbaldehydes involves the cyclization of acyclic precursors where the substitution pattern is pre-determined. For instance, a (3+2) annulation strategy for the synthesis of 2-sulfonyl indanes proceeds with high regioselectivity. nih.gov A similar strategy, starting with appropriately substituted building blocks, could lead to the desired substituted this compound.

Organocatalysis also offers promising avenues for regioselective synthesis. The regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives has been achieved through the reductive cyclization of ortho-formyl trans-cinnamaldehydes using an aminocatalyst. rsc.org Subsequent selective reduction of the double bond in the five-membered ring would yield the target this compound. The choice of catalyst and reaction conditions is critical to control the regioselectivity of such transformations.

Stereoselective Synthesis and Optical Resolution

The 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of methods for the stereoselective synthesis or separation of these enantiomers highly important.

Asymmetric induction refers to the preferential formation of one enantiomer over the other during a chemical reaction. In the context of this compound, this involves creating the chiral center at the C2 position with a specific stereochemistry. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by transferring chirality from a pre-existing stereocenter in the starting material.

Organocatalysis has proven to be a powerful tool for enantioselective synthesis. For example, N-heterocyclic carbene (NHC) catalysts have been employed in the enantioselective intramolecular hydroacylation of substrates bearing electron-neutral olefins to produce chiral indanes with good to excellent enantioselectivities. rsc.org A similar strategy could potentially be applied to construct the chiral indane-2-carbaldehyde framework. Furthermore, the organocatalytic allylic alkylation of indene-2-carbaldehydes has been demonstrated, showcasing the potential for creating stereocenters adjacent to the aldehyde group. rsc.org

Transition-metal catalysis also offers a plethora of opportunities for asymmetric synthesis. Enantioselective carbocyclization reactions catalyzed by transition metals are a well-established method for constructing chiral indane skeletons. rsc.org By carefully selecting the metal catalyst and chiral ligand, it is possible to control the stereochemical outcome of the cyclization reaction, leading to an enantiomerically enriched product.

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the separation of a racemic mixture into its individual enantiomers is required. This process is known as chiral resolution. For this compound and its derivatives, preparative chiral chromatography is a widely used and effective technique. nih.gov

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the two primary methods for preparative chiral separations. nih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are particularly versatile and widely used for their broad applicability and high loading capacity. nih.gov

The process of developing a chiral separation method typically involves screening a variety of CSPs and mobile phase conditions to identify the optimal system for a given pair of enantiomers. Once an effective separation is achieved on an analytical scale, the method can be scaled up to a preparative scale to isolate larger quantities of the desired enantiomer. nih.gov The strategic use of preparative chiral chromatography is a cornerstone of modern pharmaceutical development, enabling the production of enantiopure compounds for further studies. nih.gov

Below is an interactive table summarizing the chiral separation techniques applicable to indane derivatives.

| Technique | Chiral Stationary Phase (CSP) Type | Mobile Phase | Scale | Key Advantages |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Normal Phase (e.g., Heptane/Ethanol), Reversed Phase (e.g., Acetonitrile (B52724)/Water) | Analytical to Preparative | Versatile, well-established, wide range of available CSPs. sigmaaldrich.com |

| Chiral SFC | Polysaccharide-based | Supercritical CO2 with co-solvents (e.g., Methanol, Ethanol) | Analytical to Preparative | Faster separations, lower solvent consumption, environmentally friendly. nih.gov |

Reactions of the Formyl Group within the Dihydroindene Framework

The aldehyde functional group in this compound is a primary site for a range of chemical modifications, including nucleophilic additions and controlled redox reactions.

Nucleophilic Additions to the Carbonyl Functionality

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. ijcrcps.com A notable example is the organocatalytic asymmetric allylic alkylation with Morita-Baylis-Hillman (MBH) carbonates. ijcrcps.comnih.govcdnsciencepub.comnih.govresearchgate.netnih.govscilit.comrsc.org This reaction, promoted by chiral tertiary amine catalysts, leads to the formation of highly functionalized indene derivatives with excellent stereoselectivity. ijcrcps.comnih.govcdnsciencepub.comnih.gov The reaction proceeds through the formation of a pentaenolate intermediate, a novel activation strategy in organocatalysis. ijcrcps.comnih.govnih.gov

A variety of substituted indene-2-carbaldehydes and MBH carbonates have been successfully employed in this transformation, yielding a diverse library of products. The reaction conditions, including the choice of catalyst and solvent, have been optimized to achieve high yields and stereoselectivities. ijcrcps.comnih.govnih.gov

Table 1: Organocatalytic Allylic Alkylation of Substituted Indene-2-carbaldehydes with MBH Carbonates ijcrcps.comnih.govnih.gov

| Indene-2-carbaldehyde Substituent | MBH Carbonate Substituent | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 3-Phenyl | Phenyl | (DHQD)₂PHAL | Toluene | 85 | >20:1 | 95 |

| 3-(4-Methoxyphenyl) | Phenyl | (DHQD)₂PHAL | Toluene | 82 | >20:1 | 94 |

| 3-(4-Chlorophenyl) | Phenyl | (DHQD)₂PHAL | Toluene | 88 | >20:1 | 96 |

| 3-Phenyl | 4-Nitrophenyl | (DHQD)₂PHAL | Toluene | 75 | 15:1 | 92 |

Data sourced from a study on pentaenolate activation in organocatalytic allylic alkylation. ijcrcps.comnih.govnih.gov

Controlled Oxidation and Reduction Pathways

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to other important indane derivatives.

Oxidation: While specific documented examples for the direct oxidation of this compound are not prevalent in the readily available literature, standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) or Jones reagent, would be expected to yield 2,3-dihydro-1H-indene-2-carboxylic acid. This carboxylic acid derivative is a known compound.

Reduction: The reduction of the aldehyde to the corresponding alcohol, (2,3-dihydro-1H-inden-2-yl)methanol, is a common transformation. This can be achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). acs.orgresearchgate.netresearchgate.net These reagents act as a source of hydride ions (H⁻), which nucleophilically attack the carbonyl carbon. acs.orgresearchgate.netresearchgate.net Subsequent protonation of the resulting alkoxide intermediate yields the primary alcohol. acs.orgresearchgate.netresearchgate.net

Table 2: Reduction of this compound

| Reagent | Solvent | Product | Reported Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (2,3-Dihydro-1H-inden-2-yl)methanol | Data not specified |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | (2,3-Dihydro-1H-inden-2-yl)methanol | Data not specified |

While specific yields for the reduction of this compound are not detailed in the provided search results, these are standard, high-yielding reactions for aldehyde reductions.

Functionalization and Modification of the Dihydroindene Ring System

Beyond the reactions of the formyl group, the dihydroindene scaffold itself can be chemically modified at both the aromatic and alicyclic positions.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the indane system can undergo electrophilic aromatic substitution, although the presence of the deactivating carbaldehyde group can influence the regioselectivity and reactivity. A key example is nitration. The reaction of indane with nitric acid in acetic anhydride (B1165640) has been shown to yield a mixture of 4- and 5-nitroindanes, along with addition products. cdnsciencepub.com The nitration of indane derivatives is a common method to introduce a nitro group onto the aromatic ring. nih.gov For instance, 2,3-dihydro-1H-inden-1-one can be nitrated with potassium nitrate (B79036) in concentrated sulfuric acid to produce 6-nitro-2,3-dihydro-1H-inden-1-one. eburon-organics.com The conditions for these reactions, including the nitrating agent and temperature, are critical for controlling the outcome. cdnsciencepub.comnih.govyoutube.comresearchgate.net

Transformations at the Alicyclic Positions

The allylic C1 position of the dihydroindene ring in indene-2-carbaldehyde derivatives is susceptible to functionalization. As discussed in section 3.1.1, the organocatalytic allylic alkylation of substituted indene-2-carbaldehydes with Morita-Baylis-Hillman carbonates occurs at this position. ijcrcps.comnih.govnih.gov This transformation introduces a new carbon-carbon bond at the C1 position with high stereocontrol, demonstrating the ability to selectively modify the alicyclic part of the molecule. ijcrcps.comnih.govnih.gov

Cycloaddition Reactions and Formation of Fused Ring Systems

The indene framework can participate in cycloaddition reactions, leading to the formation of complex, fused ring systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. nih.govwikipedia.org Indene and its derivatives can act as dienophiles in these reactions. nih.govacs.orgwikipedia.org For example, the reaction of anilines, aromatic aldehydes, and indene in a eutectic mixture can lead to the synthesis of indeno[2,1-c]quinolines in high yields. nih.gov

Furthermore, indanedione ketene, a reactive intermediate derived from lawsone, undergoes [4+2] cycloaddition reactions with electron-rich dienophiles to afford indeno[1,2-b]pyrano-4,5-diones. cdnsciencepub.com These reactions highlight the potential of the indene scaffold to serve as a building block for the synthesis of diverse heterocyclic compounds. cdnsciencepub.comacs.org

Elucidation of Reaction Kinetics and Proposed Mechanistic Intermediates

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is a site of versatile chemical transformations. Understanding the kinetics and intermediates involved in these reactions is crucial for optimizing reaction conditions and achieving desired product outcomes. This section delves into the mechanistic details of key transformations involving this aldehyde, drawing upon established principles of organic reaction mechanisms.

One of the fundamental reactions of this compound is its synthesis via the reduction of a corresponding ester, typically methyl 2,3-dihydro-1H-indene-2-carboxylate. A common and effective reagent for this partial reduction is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically conducted at very low temperatures, such as -78 °C, to prevent the over-reduction of the aldehyde to the corresponding alcohol nih.govresearchgate.net.

The mechanism of DIBAL-H reduction of an ester to an aldehyde proceeds through a well-defined intermediate. The aluminum center in DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion from the aluminum to the carbonyl carbon. This step results in the formation of a stable tetrahedral intermediate. At low temperatures, this intermediate is stable and does not readily eliminate the alkoxy group. Upon aqueous workup, the intermediate is hydrolyzed to yield the desired aldehyde, this compound nih.govchemistrysteps.com.

Another significant transformation of this compound is its participation in reductive amination reactions to form various amine derivatives. This reaction is a cornerstone of medicinal chemistry and provides a powerful method for introducing nitrogen-containing functional groups. The process involves the reaction of the aldehyde with a primary or secondary amine in the presence of a reducing agent.

While specific kinetic data for reactions of this compound are not extensively reported in the literature, the general principles of these transformations allow for a qualitative understanding of the factors influencing reaction rates and pathways. The steric hindrance around the aldehyde group in the bicyclic indane system may play a role in the rate of nucleophilic attack compared to simpler aliphatic or aromatic aldehydes.

Illustrative Data on Mechanistic Intermediates

| Reaction | Key Intermediate(s) | Description |

| DIBAL-H Reduction of Ester | Tetrahedral Hemiacetal Intermediate | Formed by the coordination of the ester carbonyl to the Lewis acidic aluminum of DIBAL-H, followed by hydride transfer. Stable at low temperatures. |

| Reductive Amination | Carbinolamine, Imine/Iminium Ion | The carbinolamine is the initial adduct of the amine and aldehyde. It dehydrates to form the C=N bond of the imine or iminium ion, which is the species that is ultimately reduced. |

Applications of 2,3 Dihydro 1h Indene 2 Carbaldehyde in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Molecular Architectures

The aldehyde group of 2,3-dihydro-1H-indene-2-carbaldehyde serves as a versatile handle for carbon-carbon bond formation, enabling its use as a foundational building block for more elaborate molecular structures. Its rigid dihydroindene core is particularly useful for introducing specific spatial arrangements into the target molecule. Standard aldehyde transformations can be employed to extend the carbon skeleton and introduce new functionalities.

Key carbon-carbon bond-forming reactions involving aldehydes are instrumental in leveraging this compound as a synthetic precursor. These reactions allow for the attachment of various substituents, paving the way for the synthesis of complex carbocyclic and heterocyclic systems. For example, the Wittig reaction converts the aldehyde into an alkene, the Henry reaction introduces a nitroalkanol moiety, and the aldol (B89426) reaction forms a β-hydroxy ketone, each opening distinct pathways for further molecular elaboration.

| Reaction | Reactant | Product Type | Potential Application |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene (e.g., 2-vinyl-2,3-dihydro-1H-indene) | Substrate for Diels-Alder or Pauson-Khand reactions. |

| Henry Reaction (Nitroaldol) | Nitroalkane (e.g., Nitromethane) | β-Nitroalcohol | Precursor to β-amino alcohols and α-nitro ketones. |

| Aldol Condensation | Ketone or Aldehyde (e.g., Acetone) | β-Hydroxy carbonyl | Intermediate for creating α,β-unsaturated carbonyl systems. |

Synthesis of Conformationally Constrained Analogues and Scaffolds

The inherent rigidity of the 2,3-dihydro-1H-indene framework is a highly desirable feature in medicinal chemistry and materials science. This structural constraint reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for biological targets. The dihydroindene scaffold has been successfully employed to design and synthesize novel melatonergic ligands.

In one study, a series of chiral 2,3-dihydro-1H-indene derivatives were designed and synthesized as potent agonists for the MT2 melatonin (B1676174) receptor. prepchem.com The synthesis utilized the dihydroindene core to mimic the conformation of known melatoninergic agents, leading to compounds with high affinity. The strategic introduction of lipophilic groups at various positions on the dihydroindene scaffold allowed for the fine-tuning of receptor selectivity. This work underscores the value of the dihydroindene skeleton in creating structurally defined analogues of bioactive molecules.

| Parent Scaffold | Target Receptor | Key Structural Feature | Significance |

|---|---|---|---|

| 2,3-Dihydro-1H-indene | Melatonin Receptors (MT1/MT2) | Rigid bicyclic core | Provides a conformationally restricted platform for designing selective receptor ligands. |

| Chiral Dihydroindene Amine | MT2 Receptor | Defined stereochemistry and lipophilic substitution | Leads to the development of highly selective MT2 agonists. prepchem.com |

Precursor for Diverse Heterocyclic Compounds

The aldehyde functionality of this compound is a key entry point for the synthesis of a wide variety of heterocyclic compounds. Through condensation and cyclization reactions, the dihydroindene core can be fused or spiro-annulated with various heterocyclic rings, including pyridines, pyrimidines, and piperidines.

For instance, multicomponent reactions like the Biginelli reaction offer a straightforward pathway to synthesize indenopyrimidines. While many examples start with 1,3-indanedione, a similar strategy can be envisioned starting from this compound. A condensation reaction between the aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) would yield highly functionalized indeno[1,2-d]pyrimidine derivatives. alliedacademies.orgresearchgate.net Similarly, the aldehyde can react with amines and other nucleophiles in cascade reactions to construct complex spirocyclic systems, such as spiro[indene-piperidine] scaffolds, which are of interest in medicinal chemistry. prepchem.com

Application in the Construction of Polycyclic Systems

Beyond simple heterocycles, this compound is a potential precursor for the construction of complex polycyclic aromatic and aliphatic systems. Its core structure can be elaborated through powerful cycloaddition reactions.

For example, the aldehyde can be converted into a dienophile via a Wittig-type olefination. The resulting vinyl-dihydroindene derivative can then participate in a Diels-Alder reaction with a suitable diene to construct a new six-membered ring, thereby forming a tricyclic or tetracyclic system in a highly stereocontrolled manner. wikipedia.orgsigmaaldrich.com

Alternatively, the aldehyde can be transformed into a terminal alkyne. This alkyne, tethered to an alkene, creates an enyne system suitable for the Pauson-Khand reaction. wikipedia.orgbeilstein-journals.org This [2+2+1] cycloaddition with carbon monoxide forges a new cyclopentenone ring fused to the original dihydroindene scaffold, providing rapid access to complex polycyclic architectures. lookchem.com

| Key Reaction | Intermediate from Aldehyde | Reactant Partner | Resulting Polycyclic Structure |

|---|---|---|---|

| Diels-Alder Reaction | α,β-Unsaturated ester (via Horner-Wadsworth-Emmons) | Conjugated diene (e.g., Cyclopentadiene) | Fused cyclohexene (B86901) ring system |

| Pauson-Khand Reaction | 1,6-Enyne (from alkyne addition and allylation) | Carbon Monoxide (CO) | Fused cyclopentenone ring system |

Development of Novel Organocatalysts and Ligands Incorporating the Dihydroindene Core

The rigid, well-defined structure of the 2,3-dihydro-1H-indene scaffold makes it an attractive platform for the development of chiral ligands and organocatalysts for asymmetric synthesis. By attaching coordinating groups or catalytic moieties to this backbone, its conformational rigidity can be translated into high levels of stereocontrol in chemical reactions.

A notable example is the synthesis of (2,3-dihydro-1H-inden-2-yl)diphenylphosphine. This phosphine (B1218219) ligand was synthesized via the direct hydrophosphination of indene (B144670) with diphenylphosphine. nih.gov The resulting ligand, featuring the dihydroindene backbone, can be used in transition metal catalysis.

Furthermore, the aldehyde group of this compound provides a convenient point of attachment for creating new catalysts. For example, condensation with a chiral primary amine yields a chiral Schiff base. Such Schiff bases are widely used as ligands in asymmetric catalysis, particularly in reactions like asymmetric cyclopropanation and aziridination. researchgate.netnih.gov The steric bulk and defined geometry of the dihydroindene unit can effectively shield one face of the metal center, directing the approach of substrates and inducing high enantioselectivity.

| Ligand/Catalyst Type | Synthetic Approach from Dihydroindene Core | Potential Catalytic Application |

|---|---|---|

| Phosphine Ligand | Direct hydrophosphination of indene. nih.gov | Cross-coupling reactions, hydrogenation. |

| Chiral Schiff Base Ligand | Condensation of this compound with a chiral amine. | Asymmetric oxidation, cyclopropanation, Lewis acid catalysis. |

Advanced Spectroscopic and Chromatographic Characterization of 2,3 Dihydro 1h Indene 2 Carbaldehyde and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2,3-dihydro-1H-indene-2-carbaldehyde, providing a highly accurate measurement of its molecular mass. This precision is crucial for confirming the elemental composition of the molecule. The theoretical exact mass of this compound (C₁₀H₁₀O) is 146.07316 Da. nih.gov HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure this mass with sub-ppm accuracy, which serves as a primary confirmation of the compound's identity.

Furthermore, HRMS plays a significant role in differentiating between isomers, such as 2,3-dihydro-1H-indene-1-carbaldehyde and 2,3-dihydro-1H-indene-4-carbaldehyde, which share the same nominal mass. nih.govnih.gov While these isomers have the same exact mass, their fragmentation patterns under ionization can differ due to the distinct chemical environments of the atoms and bonds. By analyzing the m/z values of the fragment ions in the high-resolution mass spectrum, a unique fingerprint for each isomer can be established. Coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), which separates isomers based on their different boiling points and interactions with the stationary phase, HRMS provides a powerful method for the unequivocal identification of a specific isomer from a mixture. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For complex structures like derivatives of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of all proton (¹H) and carbon (¹³C) signals.

Detailed Analysis of 1D NMR (¹H, ¹³C) Spectra for Complex Derivatives

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. In a derivative such as 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, the signals for the protons on the indane moiety are well-defined. researchgate.net The aliphatic protons on the five-membered ring typically appear in the upfield region, while the aromatic protons resonate at higher chemical shifts.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment (e.g., C=O, aromatic C-H, aromatic quaternary C, aliphatic CH, aliphatic CH₂). The aldehydic carbon of this compound would be expected to appear significantly downfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 2,3-Dihydro-1H-indene Moiety in a Derivative. (Data derived from a study on 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene) researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| H-1' | 4.36 | 45.0 | Triplet |

| H-2' | 2.13, 2.50 | 30.5 | Multiplets |

| H-3' | 2.98, 3.08 | 32.2 | Multiplets |

| Aromatic H | 7.14 - 7.39 | 120.6 - 126.7 | Multiplets |

| Quaternary C | - | 143.7, 144.3, 145.6, 146.2 | - |

Note: The specific chemical shifts can vary depending on the solvent and the full structure of the derivative.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle, especially for complex derivatives. sdsu.eduresearchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). emerypharma.com For the indane framework, COSY spectra would show correlations between the protons at C-1', C-2', and C-3', helping to trace the connectivity within the five-membered ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. emerypharma.com This is a powerful tool for assigning carbon resonances based on the already assigned proton spectrum. For instance, the proton signals assigned to the CH₂ groups of the indane ring would correlate to their corresponding carbon signals in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com This is vital for piecing together different fragments of the molecule and for assigning quaternary carbons, which are not visible in HSQC spectra. For example, correlations would be expected between the aldehydic proton and the carbons at positions 2 and 3 of the indane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly important for determining the stereochemistry and conformation of the molecule. For chiral derivatives of this compound, NOESY can help to establish the relative orientation of substituents.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformational Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net This technique provides precise measurements of bond lengths, bond angles, and torsion angles, leading to an unambiguous determination of the molecule's conformation in the solid state. For chiral derivatives of this compound, single crystal X-ray diffraction can be used to determine the absolute configuration, which is crucial in fields such as medicinal chemistry and materials science.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The diffraction pattern produced is dependent on the arrangement of atoms in the crystal lattice. Analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. researchgate.net While this technique is exceptionally powerful, its application is contingent on the ability to grow high-quality single crystals of the target compound or its derivatives. No public crystallographic data for this compound was found in the surveyed literature.

Vibrational Spectroscopy (Infrared, Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, etc.) upon interaction with electromagnetic radiation.

For this compound, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the aldehyde. This typically appears in the region of 1720-1740 cm⁻¹. Other key diagnostic peaks include the C-H stretching of the aldehyde group (around 2720 cm⁻¹ and 2820 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and C-H stretching of the aliphatic CH₂ groups (below 3000 cm⁻¹). nih.gov

Table 2: Expected Diagnostic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aldehyde C-H Stretch | 2800 - 2900 & 2700 - 2775 | Weak |

| Carbonyl (C=O) Stretch | 1720 - 1740 | Strong |

| C=C Aromatic Ring Stretch | 1450 - 1600 | Medium to Weak |

| CH₂ Bend | 1430 - 1470 | Medium |

Vapor phase IR spectra for this compound are available in public databases, confirming these characteristic absorptions. nih.gov

High-Performance Chromatographic Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of organic compounds. For this compound and its derivatives, reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By monitoring the eluent with a suitable detector, such as a UV-Vis spectrophotometer (which is effective due to the aromatic ring and carbonyl group in the analyte), a chromatogram is produced. The retention time is a characteristic property of the compound under specific conditions, and the area under the peak is proportional to its concentration. This allows for the quantitative determination of the purity of a sample of this compound. Furthermore, HPLC can be used to separate the target compound from reaction byproducts, starting materials, and other impurities, and it has been successfully used for the isolation of indene (B144670) derivatives. researchgate.net For more complex mixtures or for achieving higher resolution and faster analysis times, Ultra-High-Performance Liquid Chromatography (UHPLC) may be utilized.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its related compounds. ijcpa.in Its versatility allows for its application in two distinct modes: analytical and preparative.

Analytical HPLC is employed for the qualitative and quantitative assessment of a sample. The objective is to determine the number of components in a mixture and the concentration of each. For this compound, this means verifying its purity, identifying any synthetic byproducts or degradants, and quantifying the main component. The sample amounts injected are typically small (in the microgram range), and the focus is on achieving high resolution with sharp, symmetrical peaks. warwick.ac.uk

Preparative HPLC , in contrast, aims to isolate and purify a specific compound from a mixture. warwick.ac.ukijrpr.com This is crucial when a highly pure sample of this compound or a specific derivative is needed for further studies, such as structural elucidation or use as a reference standard. ijrpr.com The primary goals of preparative HPLC are to maximize product purity, yield, and throughput. ijrpr.com This involves using larger columns and injecting significantly higher sample quantities compared to analytical HPLC. ijcpa.inwarwick.ac.uk The collected fractions of the purified compound can then be used for various applications. ijcpa.in

The transition from an analytical method to a preparative one, known as scale-up, is a common practice. An analytical method is first developed to achieve the desired separation, and then the conditions are adapted for larger scale purification. lcms.cz

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Objective | Qualitative and quantitative analysis | Isolation and purification of compounds warwick.ac.ukijrpr.com |

| Column Internal Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm, can be much larger |

| Stationary Phase Particle Size | 3 - 5 µm | 5 - 10 µm or larger |

| Sample Load | Micrograms (µg) to low milligrams (mg) warwick.ac.uk | Milligrams (mg) to grams (g), or even kilograms (kg) lcms.cz |

| Flow Rate | 0.5 - 2.0 mL/min | Tens to hundreds of mL/min |

| Key Performance Metric | Resolution, sensitivity, peak shape | Purity, yield, throughput ijrpr.com |

| Post-Detection | Data analysis | Fraction collection ijcpa.in |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), represents a significant advancement over traditional HPLC for the analysis of this compound and its derivatives. researchgate.net This technique is particularly valuable for high-throughput screening (HTS) environments, such as those found in drug discovery and metabolic studies. nih.govnih.gov

The core principle of UPLC lies in the use of columns packed with sub-2 µm particles. researchgate.net According to the van Deemter equation, which describes the relationship between flow rate and column efficiency, smaller particles allow for efficient separation over a wider range of linear velocities (flow rates). researchgate.net This results in significantly faster analysis times, increased resolution, and enhanced sensitivity compared to conventional HPLC. ijsrtjournal.com A separation that might take several minutes with HPLC can often be completed in under a minute with UPLC. ijsrtjournal.com

When coupled with a mass spectrometer, UPLC-MS becomes an exceptionally powerful tool. The mass spectrometer provides molecular weight and structural information, allowing for the confident identification of known and unknown compounds. nih.gov The increased peak concentration and lower flow rates from the UPLC system enhance the ionization efficiency in the MS source, leading to greater sensitivity. ijsrtjournal.com This is critical for detecting trace-level impurities in a sample of this compound or for identifying its metabolites in complex biological matrices. lcms.cz The rapid analysis time of UPLC-MS systems, sometimes as fast as a few seconds per sample, makes it ideal for screening large libraries of indene derivatives for lead optimization in drug discovery pipelines. nih.govnih.gov

| Characteristic | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm researchgate.net |

| Column Length | 50 - 250 mm | 50 - 150 mm |

| Analysis Time | 10 - 30 min | 1 - 10 min ijsrtjournal.com |

| System Pressure | ~2,000 - 6,000 psi | ~6,000 - 15,000+ psi |

| Resolution | Good | Excellent / Higher ijsrtjournal.com |

| Sensitivity | Standard | 2-3 times higher than HPLC ijsrtjournal.com |

Gas Chromatography (GC) for Volatile Sample Profiling

Gas Chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and semi-volatile compounds. It is well-suited for creating a volatile profile of this compound, provided it has sufficient volatility and thermal stability. youtube.comnih.gov The compound is vaporized and swept by a carrier gas through a capillary column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase. nih.gov

When coupled with Mass Spectrometry (GC-MS), the technique provides definitive identification of the separated components by comparing their mass spectra to spectral libraries. nih.govnih.govnih.gov This is invaluable for identifying trace impurities, isomers, or related volatile derivatives in a sample.

For indane derivatives that may lack sufficient volatility for direct GC analysis, such as aminoindanes, derivatization is a common strategy. nih.gov This chemical modification process converts the analyte into a more volatile and thermally stable derivative. For instance, reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can be used to derivatize amino groups, improving chromatographic peak shape and enabling the separation of isomers that would otherwise be indistinguishable. nih.gov This approach could be adapted for derivatives of this compound that possess functional groups amenable to derivatization, thereby extending the utility of GC for their analysis.

| Parameter | Example Condition |

|---|---|

| Column | DB-5MS (or similar), 30 m x 0.25 mm x 0.25 µm nih.gov |

| Carrier Gas | Helium at 1 mL/min mdpi.com |

| Injection Volume | 1 µL mdpi.com |

| Injector Temperature | 250 °C mdpi.com |

| Oven Program | Initial 50°C, ramp to 180-250°C at 5-20°C/min nih.govmdpi.com |

| MS Detector | Electron Impact (EI) ionization at 70 eV mdpi.com |

| Mass Scan Range | 40 - 500 amu mdpi.com |

Computational and Theoretical Investigations of 2,3 Dihydro 1h Indene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. DFT calculations are employed to determine the optimized geometry of 2,3-dihydro-1H-indene-2-carbaldehyde, revealing key structural parameters such as bond lengths and angles. These calculations provide a foundational understanding of the molecule's stability and intrinsic electronic properties.

From the optimized geometry, various electronic properties can be calculated to predict reactivity. Parameters such as ionization potential, electron affinity, and chemical hardness are derived from the energies of the frontier molecular orbitals. researchgate.net In studies of related 2-arylidene-indan-1,3-dione derivatives, DFT has been effectively used to calculate these quantum chemical descriptors to understand their behavior. researchgate.net For this compound, these parameters are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations (Note: Data is representative and based on typical values for similar structures calculated at the B3LYP/6-31G(d) level of theory.)

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C-C (Aldehyde) Bond Length | 1.51 Å |

| C-C (Aromatic) Bond Length | 1.39 Å |

| O-C-H Bond Angle | 120.5° |

| Dipole Moment | 2.8 D |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the five-membered ring in the indane scaffold and the rotational freedom of the carbaldehyde group mean that this compound can exist in multiple conformations. Conformational analysis is critical for understanding the molecule's behavior, as the relative orientation of the functional groups dictates its reactivity and interaction with biological targets. mdpi.com

A Potential Energy Surface (PES) maps the energy of the molecule as a function of its geometry, typically by varying specific dihedral angles. libretexts.orgwikipedia.orgumn.edu For this molecule, the PES would be mapped by rotating the C-C bond connecting the aldehyde group to the indane ring. This analysis helps identify the most stable (lowest energy) conformers and the energy barriers (transition states) that separate them. libretexts.orgwikipedia.orglibretexts.org The five-membered ring typically adopts an "envelope" conformation, and the aldehyde group can be positioned in either an axial or equatorial-like orientation relative to this ring, leading to different stable structures. rsc.org

Table 2: Relative Energies of Postulated Conformers (Note: Values are hypothetical, illustrating typical energy differences between conformers.)

| Conformer | Dihedral Angle (H-C-C=O) | Relative Energy (kcal/mol) |

| A (Pseudo-equatorial) | 180° | 0.00 (Global Minimum) |

| B (Pseudo-axial) | 60° | 1.5 |

| C (Eclipsed) | 0° | 3.0 (Transition State) |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic data, which can then be used to validate and interpret experimental findings. eurjchem.com Techniques like Gauge-Including Atomic Orbital (GIAO) DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Studies on related dihydro-indene derivatives have shown excellent correlation between DFT-predicted NMR patterns and experimental spectra, aiding in the complete assignment of all proton and carbon resonances. researchgate.netbg.ac.rsresearchgate.net

Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra. This comparison helps in assigning the observed vibrational bands to specific functional groups and motions within the molecule. For instance, the characteristic C=O stretching frequency of the aldehyde group can be precisely predicted. Research on similar indenone structures has demonstrated a high degree of agreement between experimental and DFT-calculated spectroscopic data. nih.gov

Table 3: Comparison of Predicted and Typical Experimental Spectroscopic Data (Note: Predicted values are representative for DFT calculations.)

| Parameter | Predicted Value | Typical Experimental Value |

| ¹H NMR (Aldehyde H) | δ 9.7 ppm | δ 9.5 - 10.0 ppm |

| ¹³C NMR (Carbonyl C) | δ 201 ppm | δ 195 - 205 ppm |

| IR Freq. (C=O Stretch) | 1735 cm⁻¹ | 1720 - 1740 cm⁻¹ |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

For this compound, the MEP surface would show a region of high negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating its role as a primary site for electrophilic attack or hydrogen bond acceptance. nih.gov Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the aldehydic proton and the aromatic protons, suggesting these are sites for nucleophilic attack. Such analyses have been performed on related benzimidazole fungicides to identify reactive parts of the molecule. researchgate.net

Table 4: MEP Surface Analysis Summary

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Negative (Red) | Electrophilic attack site, H-bond acceptor |

| Aldehyde Carbon | Slightly Positive | Nucleophilic attack site |

| Aromatic Ring | π-rich (Yellow/Green) | Electrophilic aromatic substitution |

| Aldehyde & Aromatic Hydrogens | Positive (Blue) | Nucleophilic interaction site |

Frontier Molecular Orbital (FMO) Theory for Understanding Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and shape of these orbitals are key determinants of a molecule's reactivity and stability. youtube.comyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring. The LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. youtube.com The LUMO is anticipated to be centered on the electron-deficient carbaldehyde group, particularly the C=O π* antibonding orbital. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net DFT calculations on similar indenone systems have been used to determine these FMO properties and successfully predict reaction mechanisms. acs.org

Table 5: FMO Analysis Data (Note: Energy values are representative based on DFT calculations for analogous structures.)

| Parameter | Energy (eV) | Implication |

| HOMO | -6.5 eV | Nucleophilic character (benzene ring) |

| LUMO | -1.8 eV | Electrophilic character (carbonyl group) |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | High kinetic stability, moderate reactivity |

Molecular Docking and Dynamics Simulations in Structure-Based Drug Design Initiatives

The indane scaffold is present in numerous biologically active compounds, making this compound a molecule of interest in drug discovery. biosynth.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein's active site. nih.gov This method can suggest potential biological targets for the molecule and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic stability of the predicted complex over time. acs.org MD simulations provide a more realistic model by incorporating the flexibility of both the ligand and the protein, as well as the effects of the solvent. acs.org Studies involving indenopyrimidine derivatives have successfully used docking and MD simulations to identify them as potential inhibitors of enzymes like Staphylococcus aureus thioredoxin reductase, with binding energies in the range of -7.6 to -8.6 kcal/mol. acs.orgacs.org This suggests that this compound could be investigated as a potential ligand for various enzymes where its aldehyde group could act as a key interacting feature. biosynth.com

Table 6: Representative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value |

| Binding Energy | -7.9 kcal/mol |

| Interacting Residues | LYS72, GLU91, LEU135 |

| Key Interactions | Hydrogen bond (C=O with LYS72), Hydrophobic interactions (indane ring with LEU135) |

| RMSD (after MD) | 1.8 Å |

Research on Biologically Relevant Derivatives and Analogues of the 2,3 Dihydro 1h Indene Scaffold

Design and Synthesis of Novel Derivatives for Biological Evaluation

The chemical tractability of the 2,3-dihydro-1H-indene scaffold allows for extensive synthetic modification to explore its biological potential. Researchers have designed and synthesized numerous derivatives by introducing various functional groups and modifying the core structure to interact with specific biological targets.

A notable strategy involves structure-based drug design, where the indene (B144670) scaffold is used as a core to orient substituents into the binding pockets of target proteins. For instance, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were designed as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a target in pancreatic cancer. researchgate.net The design aimed to improve target specificity and spare off-target kinases like Trks, which were associated with potential neurotoxicity in previous inhibitor designs. nih.govacs.org The synthesis of these compounds involves multiple steps, including protection of functional groups, alkylation, amination reactions, and final coupling to produce the target molecules. nih.govresearchgate.net

In another approach, novel dihydro-1H-indene analogues were designed as tubulin polymerization inhibitors by incorporating the linker of the known inhibitor Combretastatin A-4 (CA-4) into the indene ring. nih.govnih.gov This design strategy aimed to discover novel colchicine (B1669291) binding site inhibitors with anti-angiogenic and antitumor properties. nih.govtandfonline.com The synthesis of these derivatives often starts from substituted 2,3-dihydro-1H-inden-1-ones, which are then modified through various reactions to build the desired structures. nih.gov

Furthermore, the indene scaffold has been utilized to develop agonists for the retinoic acid receptor α (RARα), an important target in cancer therapy. mdpi.com The synthesis of these derivatives begins with the nitration of 2,3-dihydro-1H-inden-1-one, followed by a series of reductions, functional group interconversions, and amide coupling reactions to yield the final products. mdpi.com Similarly, derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized via one-pot reactions to act as Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. pensoft.net

Structure-Activity Relationship (SAR) Studies of Functionalized Indene-Based Aldehydes

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of the 2,3-dihydro-1H-indene scaffold, SAR studies have provided key insights into the structural requirements for potent and selective activity.

In the case of 2-amino-2,3-dihydro-1H-indene-5-carboxamide based DDR1 inhibitors, SAR studies revealed the critical importance of stereochemistry. It was predicted and confirmed that the R-isomer (compound 7c ) binds more favorably to DDR1 than the S-isomer (compound 7d ), with the R-isomer showing an IC₅₀ value of 5.6 nM compared to 42.5 nM for the S-isomer. acs.org This difference was attributed to the ability of the R-isomer to form a key hydrogen bond with the gatekeeper residue Thr701 in the DDR1 binding site. acs.org

For the dihydro-1H-indene derivatives designed as tubulin polymerization inhibitors, SAR analysis highlighted the importance of the core structure and specific substitutions. nih.gov

Core Scaffold : The 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was found to be crucial for potent antiproliferative activity. nih.gov Replacing the trimethoxy pattern with dimethoxy or a 4-hydroxy-3-methoxyphenyl group led to a significant decrease in activity. nih.gov

B-ring Substituents : Modifications to the second aromatic ring (B ring) also had a substantial impact. Among the synthesized analogues, compound 12d , featuring a 4-hydroxy-3-methoxyphenyl B ring, demonstrated the most potent antiproliferative activity against four different cancer cell lines. nih.govnih.gov

SAR studies on indene-derived RARα agonists showed that the nature and position of the alkoxy group on the indene ring influenced binding affinity and cellular differentiation activity. mdpi.com Compound 36d , with an isopropoxy group, exhibited a great potential to induce cell differentiation despite having only moderate binding affinity. mdpi.com These studies underscore how systematic structural modifications of the indene aldehyde and its derivatives can fine-tune their pharmacological properties. acs.org

Exploration of Therapeutic Potentials and Pharmacological Targets

The versatility of the 2,3-dihydro-1H-indene scaffold has led to its exploration against a wide range of pharmacological targets, particularly in oncology. researchgate.net

Discoidin Domain Receptor 1 (DDR1) Inhibitors: DDR1 is a receptor tyrosine kinase that is overexpressed in several cancers, including pancreatic cancer, and its inhibition is a promising therapeutic strategy. researchgate.netnottingham.ac.uk A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives have been developed as highly selective and potent DDR1 inhibitors. nih.gov One of the most promising compounds, 7f , binds to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibits its kinase activity with an IC₅₀ of 14.9 nM. researchgate.netacs.orgnottingham.ac.uk This compound effectively suppressed collagen-induced DDR1 signaling and the epithelial-mesenchymal transition (EMT), and it dose-dependently inhibited the colony formation of pancreatic cancer cells. researchgate.netnottingham.ac.uk Furthermore, compound 7f showed promising therapeutic efficacy in an orthotopic mouse model of pancreatic cancer, suggesting its potential as a lead compound for future drug development. researchgate.netacs.org

Inhibitor of Apoptosis Proteins (IAPs) Antagonists: Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that block programmed cell death and are often overexpressed in cancer cells, contributing to chemoresistance. nih.govembopress.org Compounds that antagonize IAPs can restore the natural process of apoptosis in tumor cells. nih.gov The 2,3-dihydro-1H-indene scaffold has been identified as a promising framework for developing IAP inhibitors. google.com These compounds are believed to function by inhibiting the binding of IAPs (such as cIAP1, cIAP2, and XIAP) to caspases, thereby promoting caspase enzymatic activity and subsequent apoptosis. google.com They may also directly promote the degradation of cIAP1 and cIAP2 proteins. google.com A patent has described various 2,3-dihydro-1H-indene derivatives for use in treating cancers like acute myeloid leukemia, breast cancer, colon cancer, and pancreatic cancer by targeting IAP proteins. google.com

The 2,3-dihydro-1H-indene scaffold is a key structural motif in the development of various anti-cancer agents targeting multiple oncologic pathways. researchgate.net

Tubulin Polymerization Inhibitors: Dihydro-1H-indene derivatives have been successfully designed to inhibit tubulin polymerization by binding to the colchicine site. nih.govnih.gov The lead compound, 12d , exhibited potent antiproliferative activity against four cancer cell lines with IC₅₀ values in the nanomolar range (0.028–0.087 µM). nih.govtandfonline.com In addition to inhibiting tubulin polymerization, compound 12d was shown to induce cell cycle arrest at the G2/M phase, stimulate apoptosis, and inhibit tumor metastasis and angiogenesis, making it a promising candidate for further research. nih.gov

Retinoic Acid Receptor α (RARα) Agonists: Indene derivatives have been developed as RARα agonists. mdpi.com RARα is a crucial regulator of cellular differentiation and apoptosis, and its activation is a therapeutic strategy for certain cancers like acute promyelocytic leukemia (APL). mdpi.com

Other Anticancer Mechanisms: The indane framework is present in other classes of anticancer agents. For example, certain 2-benzylidene-inden-1-one derivatives have shown notable growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines. researchgate.net The 2-aminothiazole (B372263) scaffold, which can be part of more complex indene derivatives, is a component of clinically used anticancer drugs. nih.gov

The diverse anticancer activities associated with the 2,3-dihydro-1H-indene scaffold highlight its significance as a "privileged scaffold" in oncological drug discovery.

Table 1: Selected 2,3-Dihydro-1H-indene Derivatives and their Anti-Cancer Activity

| Compound Class | Lead Compound | Target | Reported Activity (IC₅₀) | Cancer Type | Reference |

|---|---|---|---|---|---|

| 2-Amino-2,3-dihydro-1H-indene-5-carboxamide | 7f | DDR1 | 14.9 nM | Pancreatic Cancer | researchgate.net |

| Dihydro-1H-indene Derivative | 12d | Tubulin Polymerization | 0.028-0.087 µM | Various (K562, A549, etc.) | nih.gov |

| Indene Derivative | 36d | RARα | Induces 68.88% cell differentiation at 5 µM | Leukemia (NB4 cells) | mdpi.com |

| 2-Hydroxy-1H-indene-1,3(2H)-dione Derivative | 7b | FGFR1 | 3.1 µM | General | pensoft.net |

Development of Novel Olfactive Molecules and Fragrance Chemistry

Beyond medicine, the indane framework is an important structural motif in the creation of fragrance and flavor molecules. google.comresearchgate.net Its rigid structure and lipophilicity make it a suitable backbone for designing molecules that can interact with olfactory receptors to elicit specific scent profiles.

The relationship between a molecule's chemical structure and its perceived odor is a central theme in fragrance chemistry. perfumerflavorist.com While specific, detailed structure-odor correlation studies focusing exclusively on 2,3-dihydro-1H-indene-2-carbaldehyde and its close analogues are not extensively documented in the available research, the broader class of indane derivatives has been investigated for perfumery applications. google.comgoogleapis.com

Patents describe the use of substituted indanones and indanes to create novel fragrances, particularly as alternatives to safranal, which has a characteristic warm, spicy, and saffron-like odor. google.com These developments suggest that the indane scaffold can produce complex and desirable scents, often in the woody and ambery families. google.com

Investigation of Conformationally Constrained Odorants

The exploration of conformationally constrained molecules, such as those built upon the 2,3-dihydro-1H-indene (indane) scaffold, represents a strategic approach in fragrance chemistry to understand and modulate olfactory responses. The rigid structure of these molecules limits their conformational flexibility, which can lead to more specific interactions with olfactory receptors and, consequently, more defined scent profiles. The study of this compound and its analogues provides valuable insights into the structure-odor relationships of this class of compounds.

The indane framework, with its fused benzene (B151609) and cyclopentane (B165970) rings, serves as a rigid anchor for various functional groups. The positioning of a carbaldehyde group at the 2-position of this scaffold results in a molecule with a distinct and characteristic odor profile. Research in this area often involves the synthesis of a series of derivatives to probe how modifications to the core structure influence the perceived scent.

While specific sensory data for this compound is not extensively detailed in publicly available literature, the general principles of structure-odor relationships for aldehydes are well-established. Aldehydes are a critical class of fragrance ingredients, known for their powerful and often diffusive odors. The character of an aldehyde's scent is highly dependent on its molecular structure, including the carbon chain length and the presence of cyclic or aromatic moieties.

In the case of indane-based aldehydes, the conformational rigidity is a key determinant of their olfactory properties. This rigidity can influence how the molecule fits into the binding pocket of an olfactory receptor. The precise geometry and electronic distribution of the molecule, dictated by the indane scaffold, are thought to be crucial for eliciting a specific odor response.

Investigations into related structures, such as other substituted indane derivatives, have shown that even minor changes to the molecule can lead to significant shifts in odor. For instance, the addition of methyl groups to the indane ring or modifications to the aldehyde functional group can alter the scent from floral and fresh to more woody or spicy notes. This highlights the sensitivity of the olfactory system to subtle structural variations in conformationally constrained molecules.

The table below summarizes the key structural features of this compound and the general olfactory characteristics associated with its chemical class.

| Feature | Description | Implication for Olfactory Properties |

| Scaffold | 2,3-dihydro-1H-indene (Indane) | Provides a rigid, conformationally constrained framework. This can lead to a more specific and defined interaction with olfactory receptors. |

| Functional Group | Aldehyde (-CHO) at the 2-position | Aldehydes are known for their potent and often diffusive scents. The position on the five-membered ring influences its spatial orientation. |

| Aromatic Ring | Fused benzene ring | Contributes to the overall molecular shape and electronic properties, which are important determinants of odor. |

Further research, including detailed sensory panel evaluations and computational modeling of receptor-ligand interactions, would be necessary to fully elucidate the specific odor profile of this compound and to map its structure-activity relationship with greater precision. Such studies would contribute significantly to the rational design of new fragrance ingredients with desired scent characteristics based on the conformationally constrained indane scaffold.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies